molecular formula C26H25NO5 B14448987 4-[2-(4-Nitrophenyl)ethenyl]phenyl 4-(pentyloxy)benzoate CAS No. 78904-26-4

4-[2-(4-Nitrophenyl)ethenyl]phenyl 4-(pentyloxy)benzoate

Cat. No.: B14448987
CAS No.: 78904-26-4
M. Wt: 431.5 g/mol
InChI Key: GRUVZRUTVZUEDG-UHFFFAOYSA-N
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Description

4-[2-(4-Nitrophenyl)ethenyl]phenyl 4-(pentyloxy)benzoate is an organic compound characterized by its complex structure, which includes a nitrophenyl group, an ethenyl linkage, and a pentyloxy benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Nitrophenyl)ethenyl]phenyl 4-(pentyloxy)benzoate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki-Miyaura coupling reaction. This requires optimization of reaction conditions to ensure high yield and purity. Factors such as the choice of solvent, temperature, and catalyst concentration are critical in achieving efficient production on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Nitrophenyl)ethenyl]phenyl 4-(pentyloxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-(4-Nitrophenyl)ethenyl]phenyl 4-(pentyloxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(4-Nitrophenyl)ethenyl]phenyl 4-(pentyloxy)benzoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the ethenyl linkage provides structural rigidity. The pentyloxy benzoate moiety can interact with hydrophobic regions of target molecules, facilitating binding and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(4-Nitrophenyl)ethenyl]phenyl 4-(pentyloxy)benzoate is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. The presence of the ethenyl linkage and pentyloxy benzoate moiety distinguishes it from other similar compounds, providing unique applications in materials science and organic synthesis .

Properties

CAS No.

78904-26-4

Molecular Formula

C26H25NO5

Molecular Weight

431.5 g/mol

IUPAC Name

[4-[2-(4-nitrophenyl)ethenyl]phenyl] 4-pentoxybenzoate

InChI

InChI=1S/C26H25NO5/c1-2-3-4-19-31-24-17-11-22(12-18-24)26(28)32-25-15-9-21(10-16-25)6-5-20-7-13-23(14-8-20)27(29)30/h5-18H,2-4,19H2,1H3

InChI Key

GRUVZRUTVZUEDG-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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